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molecular formula C10H9N3O4 B8536966 Cyano-(3-nitro-pyridin-4-yl)-acetic acid ethyl ester

Cyano-(3-nitro-pyridin-4-yl)-acetic acid ethyl ester

Cat. No. B8536966
M. Wt: 235.20 g/mol
InChI Key: IOEJIZSFIKWVIZ-UHFFFAOYSA-N
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Patent
US08618121B2

Procedure details

Ethylcyanoacetate (3.75 g, 38 mmol) in 3 mL DMF was added dropwise at 0° C. to a suspension of sodium hydride (1.5 g, 60% in mineral oil, 38 mmol) in DMF (9 mL). The reaction mixture was stirred at room temperature for 30 minutes then cooled to ° C. and 3-nitro-4-chloropyridine (2.63 g, 19 mmol, 1 eq) in DMF (3 mL) added slowly. 2 M HCl (20 mL) and ethyl acetate (20 mL) were added after 2 hours stirring at room temperature and the organic layer was washed with water and brine, before being dried over sodium sulphate and concentrated to give a red/orange oil. The crude oil was triturated with ethyl acetate and the resultant solid collected by filtration to give the title compound (2.88 g, 48%). 1H NMR (d6-DMSO) δ 13.2 (s, br), 8.70 (1H, s), 7.88 (1H, dd, J=7.1, 1.0), 4.06 (2H, q, J=7.1), 1.18 (3H, t, J=7.1); LC-MS (1) Rt 1.13 min; m/z (ES−) 190, 234.
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:8])[CH2:5][C:6]#[N:7])[CH3:2].[H-].[Na+].[N+:11]([C:14]1[CH:15]=[N:16][CH:17]=[CH:18][C:19]=1Cl)([O-:13])=[O:12].Cl>CN(C=O)C.C(OCC)(=O)C>[CH2:1]([O:3][C:4](=[O:8])[CH:5]([C:6]#[N:7])[C:19]1[CH:18]=[CH:17][N:16]=[CH:15][C:14]=1[N+:11]([O-:13])=[O:12])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
3.75 g
Type
reactant
Smiles
C(C)OC(CC#N)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
9 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.63 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC=CC1Cl
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled
STIRRING
Type
STIRRING
Details
stirring at room temperature
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a red/orange oil
CUSTOM
Type
CUSTOM
Details
The crude oil was triturated with ethyl acetate
FILTRATION
Type
FILTRATION
Details
the resultant solid collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C(C1=C(C=NC=C1)[N+](=O)[O-])C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.88 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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